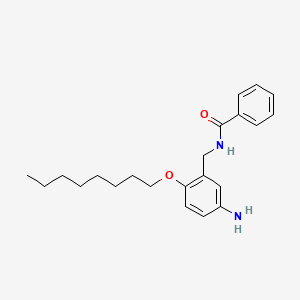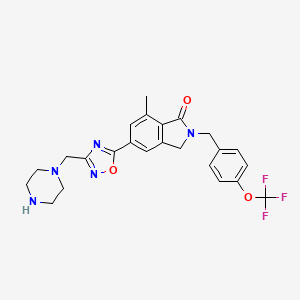
AZD-8529
Vue d'ensemble
Description
AZD8529 est un modulateur allostérique positif puissant et sélectif du récepteur métabotropique du glutamate 2 (mGluR2). Il a fait l'objet d'études approfondies pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la schizophrénie et de la dépendance à la nicotine .
Méthodes De Préparation
La synthèse de l'AZD8529 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant divers réactifs et catalyseurs .
Analyse Des Réactions Chimiques
L'AZD8529 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels au sein de la molécule.
Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles.
Réactions de couplage : Ces réactions sont cruciales pour la formation de la structure finale de l'AZD8529.
Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement au composé final .
Applications de la recherche scientifique
Chimie : Utilisé comme composé d'outil pour étudier la modulation du mGluR2.
Biologie : Investigated for its effects on neural activity and psychomotor behavior in rodent models.
Médecine : Exploré comme traitement potentiel de la schizophrénie et de la dépendance à la nicotine.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le mGluR2.
Mécanisme d'action
L'AZD8529 exerce ses effets en modulant sélectivement l'activité du mGluR2. Il potentialise les effets du glutamate sur le mGluR2, ce qui conduit à une réduction de l'activité psychomotrice et de l'activité neuronale. Cette modulation est obtenue par la liaison de l'AZD8529 à un site allostérique du récepteur, ce qui améliore la réponse du récepteur au glutamate .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the modulation of mGluR2.
Biology: Investigated for its effects on neural activity and psychomotor behavior in rodent models.
Medicine: Explored as a potential treatment for schizophrenia and nicotine dependence.
Industry: Potential applications in the development of new therapeutic agents targeting mGluR2.
Mécanisme D'action
AZD8529 exerts its effects by selectively modulating the activity of mGluR2. It potentiates the effects of glutamate on mGluR2, leading to a reduction in psychomotor activity and neural firing. This modulation is achieved through the binding of AZD8529 to an allosteric site on the receptor, which enhances the receptor’s response to glutamate .
Comparaison Avec Des Composés Similaires
L'AZD8529 est unique par sa forte sélectivité et sa puissance en tant que modulateur allostérique positif du mGluR2. Les composés similaires incluent :
Propriétés
IUPAC Name |
7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCYZQQFECEHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092453-15-0 | |
| Record name | AZD-8529 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092453150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD8529 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-dihydro-7-methyl-5-[3-(1-piperazinylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8529 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H81G454I7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




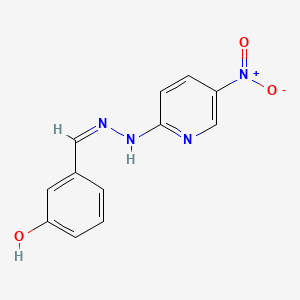
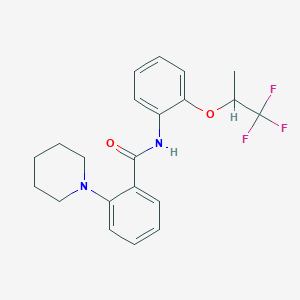
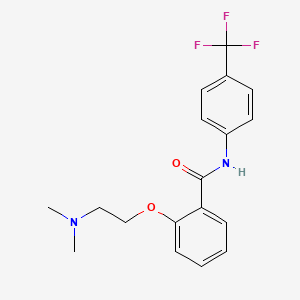
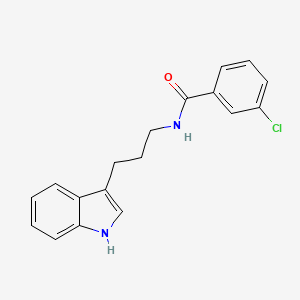
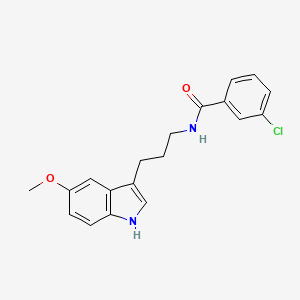

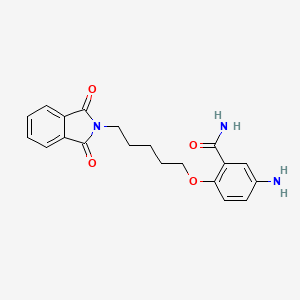
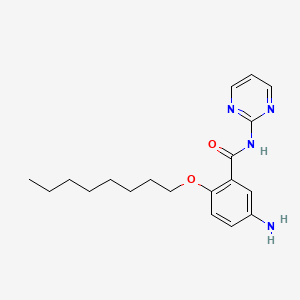

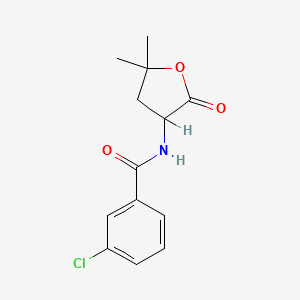
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
